molecular formula C16H10N4OS2 B2875340 N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 397288-08-3

N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2875340
CAS RN: 397288-08-3
M. Wt: 338.4
InChI Key: ZXXVYDWKKWMFAN-UHFFFAOYSA-N
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Description

“N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of similar compounds starts from simple commercially available building blocks that are connected via a S oxidation/S-N coupling approach . In one study, thiourea was prepared via HCl-mediated condensation reactions between aniline and potassium thiocyanate, followed by the treatment with 2-bromo-1-(pyridi-2-yl)ethan-1-one to afford intermediate .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The compound is involved in the synthesis of various heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield derivatives like pyrazole, isoxazole, and pyrazolopyrimidine, highlighting the compound's role in the development of new chemical entities with potential applications in different fields of chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Medicinal Chemistry and Drug Discovery

  • In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential as inhibitors against specific biological targets. A study on thiazole-aminopiperidine hybrid analogues has demonstrated their efficacy as Mycobacterium tuberculosis GyrB inhibitors, showing promising activity in vitro and suggesting their potential in antituberculosis drug development (Jeankumar et al., 2013).

Molecular Biology and Biotechnology

  • The compound's derivatives have been utilized in research focused on vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their significance in studies related to angiogenesis and cancer. This research underscores the compound's utility in developing therapeutic agents targeting specific molecular pathways involved in disease progression (Borzilleri et al., 2006).

Material Science and Engineering

  • Research on the synthesis, characterization, and application of heterocyclic compounds derived from the compound has implications for material science, particularly in the development of new materials with unique electronic and optical properties. This highlights the compound's potential in the creation of novel materials for various technological applications (Patel & Patel, 2015).

Future Directions

Thiazole derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, the discovery of drugs based on thiazole derivatives has attracted great attention from organic and medicinal chemists . This suggests that “N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide” and its derivatives might have potential for future drug development.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The mode of action is likely dependent on the specific targets it interacts with and the nature of these interactions.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent used in the reaction has been found to have an important influence on the synthesis of similar compounds . Additionally, the compound’s solubility in different solvents may affect its bioavailability and efficacy .

properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-14(15-18-11-6-1-2-7-13(11)23-15)20-16-19-12(9-22-16)10-5-3-4-8-17-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXVYDWKKWMFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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